

# A Comparative Toxicological Profile: Tetrachlorantraniliprole vs. Chlorantraniliprole

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## Compound of Interest

Compound Name: *Tetrachlorantraniliprole*

Cat. No.: *B15296268*

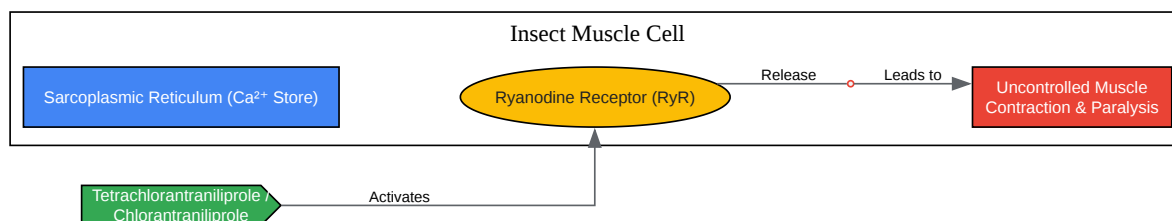
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the toxicological profiles of two structurally related insecticides, **Tetrachlorantraniliprole** and Chlorantraniliprole. Both belong to the class of anthranilic diamides and share a common mode of action, but subtle structural differences may influence their toxicological and ecotoxicological properties. This comparison is based on publicly available data and is intended to be a resource for research and development professionals.

## Mechanism of Action

Both **Tetrachlorantraniliprole** and Chlorantraniliprole are modulators of insect ryanodine receptors (RyRs).[1][2] These insecticides bind to the RyRs, leading to an uncontrolled release of calcium from the sarcoplasmic reticulum of muscle cells.[1][2] This disruption of calcium homeostasis results in muscle contraction, paralysis, and ultimately, the death of susceptible insect pests.[1] A key feature of these compounds is their high selectivity for insect RyRs over mammalian receptors, which contributes to their favorable mammalian safety profile.[1]



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Caption: Signaling pathway of **Tetrachlorantraniliprole** and Chlorantraniliprole.

## Mammalian Toxicity

A comprehensive review of available data indicates that Chlorantraniliprole exhibits low acute and chronic toxicity in mammalian species. Data on **Tetrachlorantraniliprole**'s mammalian toxicity is less prevalent in the public domain; however, the U.S. Environmental Protection Agency (EPA) has proposed its registration, suggesting a comprehensive toxicological database exists and that there are no human health risk concerns.[3]

## Acute Toxicity

The acute toxicity of Chlorantraniliprole is consistently low across oral, dermal, and inhalation routes of exposure.[1][4] Specific data for **Tetrachlorantraniliprole**'s acute mammalian toxicity is not readily available in the reviewed literature.

Parameter	Tetrachlorantraniliprole	Chlorantraniliprole	Test Species
Oral LD <sub>50</sub>	Data not available	>5000 mg/kg bw[1][4]	Rat
Dermal LD <sub>50</sub>	Data not available	>5000 mg/kg bw[1]	Rabbit
Inhalation LC <sub>50</sub> (4h)	Data not available	>5.1 mg/L[1]	Rat

## Chronic Toxicity

Long-term studies on Chlorantraniliprole have established No-Observed-Adverse-Effect-Levels (NOAELs) at high dose levels, indicating a low potential for chronic toxicity.[4] Chronic toxicity data for **Tetrachlorantraniliprole** in mammals is not publicly available.

Study	Tetrachlorantraniliprole NOAEL	Chlorantraniliprole NOAEL	Test Species
90-Day Oral (Rodent)	Data not available	1188 mg/kg/day (male rat)[2]	Rat
1-Year Oral (Non-rodent)	Data not available	1164 mg/kg/day (male dog)	Dog
Carcinogenicity (18-month)	Data not available	158 mg/kg/day (male mouse)[2]	Mouse
Reproductive Toxicity	Data not available	1199 mg/kg/day (male rat)[2]	Rat

## Ecotoxicity

The environmental impact on non-target organisms is a crucial aspect of the toxicological profile of any insecticide.

## Avian Toxicity

Chlorantraniliprole has been shown to have low acute toxicity to birds.[2]

Parameter	Tetrachlorantraniliprole	Chlorantraniliprole	Test Species
Acute Oral LD <sub>50</sub>	Data not available	>2250 mg/kg bw	Bobwhite Quail
Dietary LC <sub>50</sub> (5-day)	Data not available	>5620 ppm	Mallard Duck

## Aquatic Toxicity

Both compounds are noted to be toxic to some aquatic invertebrates.

Parameter	Tetrachlorantraniliprole	Chlorantraniliprole	Test Species
LC <sub>50</sub> /EC <sub>50</sub> (48h)	Data not available	0.011 mg/L	Daphnia magna
LC <sub>50</sub> (96h)	Data not available	>12 mg/L	Rainbow Trout

## Toxicity to Bees

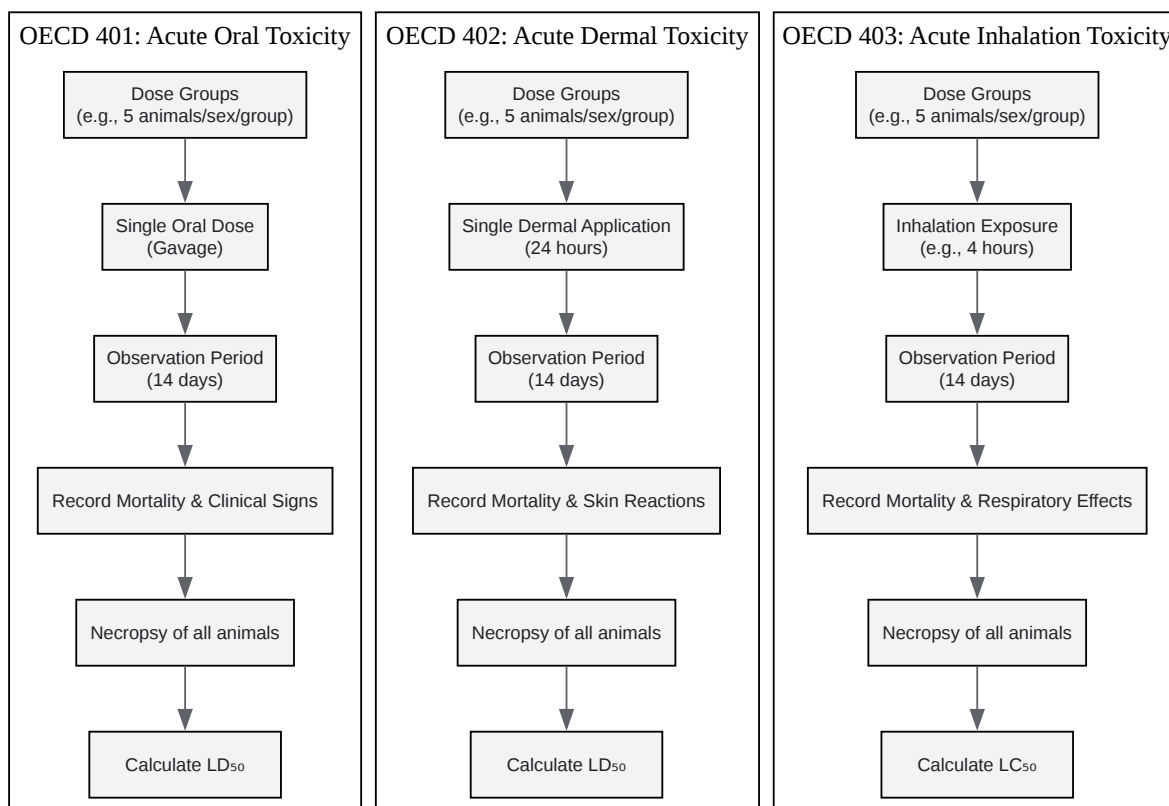
The impact on pollinators is a significant environmental consideration.

Parameter	Tetrachlorantraniliprole	Chlorantraniliprole	Test Species
Acute Contact LD <sub>50</sub> (48h)	>100 µ g/bee	>4 µ g/bee	Honey Bee ( <i>Apis mellifera</i> )
Acute Oral LD <sub>50</sub> (48h)	9.98 µ g/bee	>104 µ g/bee	Honey Bee ( <i>Apis mellifera</i> )

## Experimental Protocols

The toxicological data presented in this guide are primarily based on studies conducted following standardized international guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

## Acute Toxicity Testing



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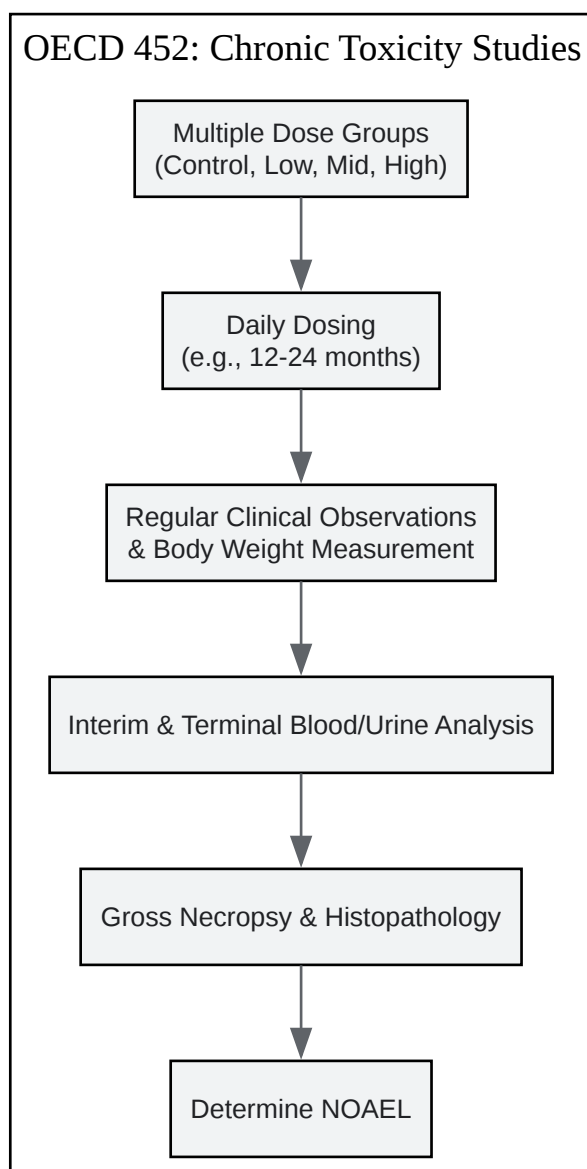
Caption: Workflow for acute toxicity testing.

- OECD 401 (Acute Oral Toxicity): This test involves the administration of the test substance in graduated doses to groups of experimental animals, typically rats, by oral gavage. Observations for mortality and clinical signs of toxicity are made for at least 14 days.
- OECD 402 (Acute Dermal Toxicity): The test substance is applied to the shaved skin of animals, usually rabbits or rats, in a single dose. The application site is covered with a

porous gauze dressing for 24 hours. Animals are observed for 14 days for signs of toxicity and skin reactions.

- OECD 403 (Acute Inhalation Toxicity): Animals, typically rats, are exposed to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a specified period, usually 4 hours. Animals are then observed for 14 days.

## Chronic Toxicity Testing



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Caption: Workflow for chronic toxicity studies.

- OECD 452 (Chronic Toxicity Studies): These studies are designed to determine the effects of a substance after prolonged and repeated exposure. The test substance is typically administered daily in the diet or by gavage to animals, often rats and dogs, for an extended period (e.g., 1 to 2 years). The study evaluates a wide range of parameters, including clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathology of organs and tissues to identify a NOAEL.

## Conclusion

Both **Tetrachlorantraniliprole** and Chlorantraniliprole are highly effective insecticides with a specific mode of action that confers a high degree of selectivity for insects over mammals. The available data for Chlorantraniliprole demonstrates a low order of acute and chronic mammalian toxicity. While a comprehensive, publicly available mammalian toxicological dataset for **Tetrachlorantraniliprole** is not yet established, its structural similarity to Chlorantraniliprole and its proposed registration by regulatory bodies suggest a similarly favorable mammalian safety profile. Ecotoxicological profiles indicate that while both compounds have low toxicity to birds, they can be toxic to certain aquatic invertebrates and require careful risk management to protect non-target organisms. Further research and the public release of more extensive toxicological data on **Tetrachlorantraniliprole** will be beneficial for a more complete comparative assessment.

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